Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Z-Gln-OSu: Structure, Reactivity, and Applications in Peptide Synthesis
This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamine N-succinimidyl ester (Z-Gln-OSu), a critical reagent in the field of peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, mechanism of action, and practical applications, offering field-proven insights and detailed protocols.
Introduction: The Strategic Importance of Z-Gln-OSu
In the precise world of peptide synthesis, the selection of building blocks is paramount to achieving high yields and purity. Z-Gln-OSu is an activated amino acid derivative specifically designed for the efficient incorporation of a protected glutamine residue into a peptide sequence. Its structure is a strategic combination of three key chemical moieties:
-
An L-glutamine core, a proteinogenic amino acid.
-
A benzyloxycarbonyl (Z or Cbz) group , which protects the α-amino group, preventing unwanted side reactions during peptide coupling.
-
A highly reactive N-hydroxysuccinimide (OSu) ester , which activates the α-carboxyl group for efficient amide bond formation.
This combination makes Z-Gln-OSu a valuable tool, particularly in solution-phase peptide synthesis, where controlled, stepwise elongation of the peptide chain is required.[1][2]
Chemical Structure and Physicochemical Properties
The efficacy of Z-Gln-OSu stems directly from its molecular architecture. Understanding the role of each component is crucial for its successful application.
-
Synonyms: N-alpha-Z-L-Gln-OSu, Benzyl (1S)-4-amino-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate[3]
-
Molecular Weight: 377.36 g/mol [4]
The molecule's structure is defined by the L-glutamine backbone, with the Z-group attached to the alpha-amino nitrogen and the OSu group ester-linked to the alpha-carboxyl carbon.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 34078-85-8 | [4][5] |
| Molecular Formula | C₁₇H₁₉N₃O₇ | [3][4][5] |
| Molecular Weight | 377.36 g/mol | [4] |
| Appearance | White to off-white solid | General Knowledge |
| Purity | ≥97% | |
| Solubility | Soluble in organic solvents like DMF and DMSO | [6] |
| Storage Conditions | Store desiccated at -20°C or 2-8°C | [5][6] |
| InChI Key | KAADPWIOJORBEB-LBPRGKRZSA-N | [3] |
Mechanism of Action and Reactivity
The primary function of Z-Gln-OSu is to act as an acylating agent, transferring the Z-Gln moiety to a nucleophile, typically a primary amine. This process is facilitated by the N-hydroxysuccinimide ester, a highly effective activating group.
The Role of the N-Hydroxysuccinimide (NHS) Ester
The NHS ester transforms the otherwise unreactive carboxylic acid of Z-Gln-OH into a potent electrophile.[7][8] N-hydroxysuccinimide is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows the coupling reaction to proceed efficiently under mild conditions, minimizing the risk of racemization at the chiral center of the glutamine residue.[2][9]
Reaction Mechanism: Amide Bond Formation
The reaction with a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the activated carbonyl carbon, forming a transient tetrahedral intermediate.[10] This intermediate then collapses, expelling the stable N-hydroxysuccinimide anion to form a new, stable amide bond.
Caption: Mechanism of Z-Gln-OSu reacting with a primary amine.
Factors Influencing Reactivity
The success of the coupling reaction is governed by several experimental parameters:
-
pH: The reaction is most efficient at a slightly basic pH (typically 7.5-8.5). This ensures that the attacking amine is in its deprotonated, nucleophilic state without significantly promoting the hydrolysis of the NHS ester.
-
Solvent: Anhydrous, polar aprotic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred to ensure solubility of the reactants and prevent premature hydrolysis of the OSu ester.[6]
-
Temperature: Reactions are typically conducted at 0°C and then allowed to warm to room temperature to control the reaction rate and minimize potential side reactions.[11]
-
Stoichiometry: A slight excess of the amine component is often used to drive the reaction to completion.
Applications in Peptide Synthesis
Z-Gln-OSu is a cornerstone reagent for incorporating glutamine in solution-phase peptide synthesis (SPPS). This classical approach is highly valuable for large-scale synthesis and the preparation of protected peptide fragments.[12]
Solution-Phase Peptide Synthesis (SPPS) Workflow
The general strategy involves the stepwise addition of activated amino acids to a growing peptide chain in a homogenous solution.
Caption: General workflow for solution-phase peptide synthesis.
The Role and Removal of the Z-Protecting Group
The benzyloxycarbonyl (Z) group is a robust protecting group, stable to the mildly basic conditions of the coupling step.[12] Its primary advantage is its clean removal via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). This deprotection method is orthogonal to many other protecting groups used in peptide synthesis, such as acid-labile Boc or t-Butyl groups, allowing for selective deprotection strategies.[12][13]
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific applications.
Protocol 1: Coupling of Z-Gln-OSu with an Amino Acid Ester
This protocol describes the formation of a dipeptide by reacting Z-Gln-OSu with an amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl).
Materials:
-
Z-Gln-OSu
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Salt Neutralization: Suspend the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Add N-methylmorpholine (1.0 equivalent) dropwise to the suspension to neutralize the hydrochloride salt, forming the free amine. Stir for 15-20 minutes at 0°C.
-
Coupling Reaction: In a separate flask, dissolve Z-Gln-OSu (1.05 equivalents) in anhydrous DCM.
-
Add the Z-Gln-OSu solution to the free amine suspension at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[11]
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 10% citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation
Materials:
-
Z-protected peptide
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., MeOH).
-
Carefully add Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Storage, Handling, and Stability
Proper handling and storage are critical to maintaining the reactivity of Z-Gln-OSu.
-
Storage: The reagent is sensitive to moisture and should be stored in a tightly sealed container in a desiccator at low temperatures (-20°C for long-term storage or 2-8°C for short-term).[5][6][7]
-
Handling: Weigh and handle the compound in a dry environment, preferably in a glove box or under a stream of inert gas (e.g., nitrogen or argon). Avoid inhalation of the powder.[7]
-
Stability: As an NHS ester, Z-Gln-OSu is susceptible to hydrolysis.[14] Solutions should be prepared fresh in anhydrous solvents immediately before use. The solid is stable for months to years if stored correctly.[9]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding N-Hydroxysuccinimide: Properties and Handling for Effective Use.
- Global Chemical Market. (n.d.). Exploring N-Hydroxysuccinimide: Properties, Applications, and Manufacturing.
- BenchChem. (n.d.). An In-Depth Technical Guide to Palmitic Acid N- Hydroxysuccinimide Ester: Structure, Reactivity, and Applications.
- ChemicalBook. (2019). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.
- Boc Sciences. (n.d.). Z-L-Gln-OSu.
- Scholars' Mine. (2023). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study.
- BLD Pharm. (n.d.). 34078-85-8|Z-Gln-OSu.
- Sigma-Aldrich. (n.d.). z-gln-osu | 34078-85-8.
- Chemical Register. (n.d.). Z-GLN-GLY-OH,Z-Gln-OH Suppliers & Manufacturers.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Z-Pro-OSu in Modern Peptide Synthesis.
- BenchChem. (n.d.). Literature review of Z-Ser(tbu)-osu applications in peptide drug discovery.
- Sigma-Aldrich. (n.d.). N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Strategic Advantage of Using Z-Ala-OSu in Peptide Chain Elongation.
- Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.
- BenchChem. (n.d.). A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu.
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